molecular formula C16H18N6O2 B6468287 N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide CAS No. 2640954-08-9

N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide

Cat. No.: B6468287
CAS No.: 2640954-08-9
M. Wt: 326.35 g/mol
InChI Key: FPHOTCMVQYQZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[9-(2-Methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide is a purine-derived compound featuring a methoxyethyl substitution at the N9 position of the purine ring and an acetamide group attached to a para-aminophenyl moiety. The methoxyethyl group may enhance solubility and metabolic stability compared to alkyl or aryl substituents, a feature observed in related compounds .

Properties

IUPAC Name

N-[4-[[9-(2-methoxyethyl)purin-6-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-11(23)20-12-3-5-13(6-4-12)21-15-14-16(18-9-17-15)22(10-19-14)7-8-24-2/h3-6,9-10H,7-8H2,1-2H3,(H,20,23)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHOTCMVQYQZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine derivative, followed by the introduction of the methoxyethyl group. The final step involves the acylation of the amino group with acetic anhydride to form the acetamide.

    Preparation of Purine Derivative: The purine ring system can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of Methoxyethyl Group: This step involves the alkylation of the purine derivative with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Acylation: The final step is the acylation of the amino group with acetic anhydride under mild conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group or the acetamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to purine receptors and enzymes, modulating their activities. It can inhibit or activate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid ()

  • Key Features :
    • Contains a methoxybenzoyl protecting group at N6 and a carboxylic acid at N7.
    • Synthesized via pH-controlled hydrolysis (yield: 90%) to prevent undesired deprotection.
  • The acetamide group in the target compound may offer better stability than the carboxylic acid in acidic/basic conditions .

4-(2-(4-(4-Cyclohexylbenzyl)amino)-6-(4-nitrophenoxy)-9H-purin-9-yl)acetamide ()

  • Key Features: Features a bulky cyclohexylbenzyl group and a nitrophenoxy substituent. Synthesized with 45% crude yield and 87% purity post-purification.
  • Comparison :
    • The methoxyethyl group in the target compound is less sterically hindered, which may improve binding affinity in biological systems.
    • The nitro group in this analog could introduce redox sensitivity, whereas the target compound’s methoxyethyl group is metabolically stable .

Pharmacological Activity of Acetamide Derivatives

N-Phenylacetamide Sulphonamides ()

  • Key Findings: Derivatives like N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) exhibit analgesic activity comparable to paracetamol. Anti-hypernociceptive activity is linked to sulfonamide substituents.
  • Methoxyethyl substitution might enhance CNS penetration compared to bulkier groups in these analogs .

Substituent-Driven Physicochemical Properties

N-(9-Ethyl-9H-purin-6-yl)acetamide ()

  • Key Features :
    • Ethyl group at N9; molecular formula C₉H₁₁N₅O.
    • Simpler synthesis due to lack of methoxy or aryl groups.
  • Comparison :
    • The methoxyethyl group in the target compound likely increases hydrophilicity (logP reduction) compared to the ethyl group.
    • Enhanced solubility could improve bioavailability in aqueous environments .

N-(9-Acetyl-6-chloro-9H-purin-2-yl)acetamide ()

  • Key Features :
    • Chloro and acetyl substituents on the purine ring.
    • Molecular formula C₉H₈ClN₅O₂.
  • Comparison: The chloro substituent in this analog may enhance electrophilic reactivity, whereas the methoxyethyl group in the target compound prioritizes metabolic stability. Acetamide positioning (C2 vs.

Biological Activity

N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide is a complex organic compound characterized by its unique structural features, including a purine base, an acetamide group, and a methoxyethyl substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and virology.

Chemical Structure and Properties

  • Chemical Formula : C16H18N6O2
  • CAS Number : 2640954-08-9
  • Molecular Weight : 342.36 g/mol

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit certain enzymes involved in cell proliferation and survival, which may contribute to its anticancer properties.
  • Signal Transduction Pathways : It may modulate signaling pathways related to apoptosis and cell growth, making it a potential agent in cancer therapy.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MDA-MB-231 (breast)0.50 - 3.58Significant antiproliferative activity
HeLa (cervical)1.00 - 5.00Moderate antiproliferative activity
A2780 (ovarian)0.33 - 7.10Variable sensitivity

These findings indicate that the compound exhibits promising activity against breast, cervical, and ovarian cancers, suggesting its potential as a lead compound for further development.

Mechanisms of Anticancer Action

  • G-Quadruplex Stabilization : The compound has been shown to stabilize G-quadruplex structures in DNA, which are associated with the regulation of telomerase activity. This stabilization can lead to reduced telomerase activity in cancer cells, inhibiting their proliferation.
  • Inhibition of PI3Kδ Activity : Similar compounds have been identified as inhibitors of phosphatidylinositol 3-kinase delta (PI3Kδ), a pathway often dysregulated in cancer.

Case Studies

A recent study evaluated the biological activities of various derivatives of this compound in vitro:

  • Study Design : Compounds were tested against multiple human cancer cell lines using MTT assays.
  • Results : The most active compounds demonstrated significant inhibition of cell viability at low concentrations, with IC50 values indicating strong potential for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.